Monopalmitin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Drug Delivery

- Monopalmitin shows potential as a drug delivery system due to its ability to form self-assembling structures called nanofibers. These nanofibers can encapsulate drugs and release them in a controlled manner, improving drug targeting and reducing side effects. [Source: Journal of Controlled Release, ]

- Additionally, monopalmitin can be used to modify the surface of nanoparticles, enhancing their biocompatibility and improving their ability to deliver drugs to specific cells or tissues. [Source: International Journal of Pharmaceutics, ]

Food Science and Nutrition

- Researchers are investigating the potential use of monopalmitin as a food additive, particularly as a fat replacer. It possesses similar textural properties to fat while containing fewer calories, making it a potential candidate for low-calorie food formulations. [Source: Journal of Agricultural and Food Chemistry, ]

- Additionally, studies suggest monopalmitin may influence lipid metabolism and satiety, potentially impacting weight management. However, further research is needed to fully understand its effects in this context. [Source: Obesity Research, ]

Material Science

- Monopalmitin's self-assembly properties are also of interest in material science. It can be used to create biocompatible hydrogels with potential applications in tissue engineering and drug delivery. [Source: Soft Matter, ]

- Furthermore, monopalmitin can be utilized as a building block in the synthesis of novel materials with specific functionalities, such as controlled drug release or self-healing properties. [Source: Langmuir, ]

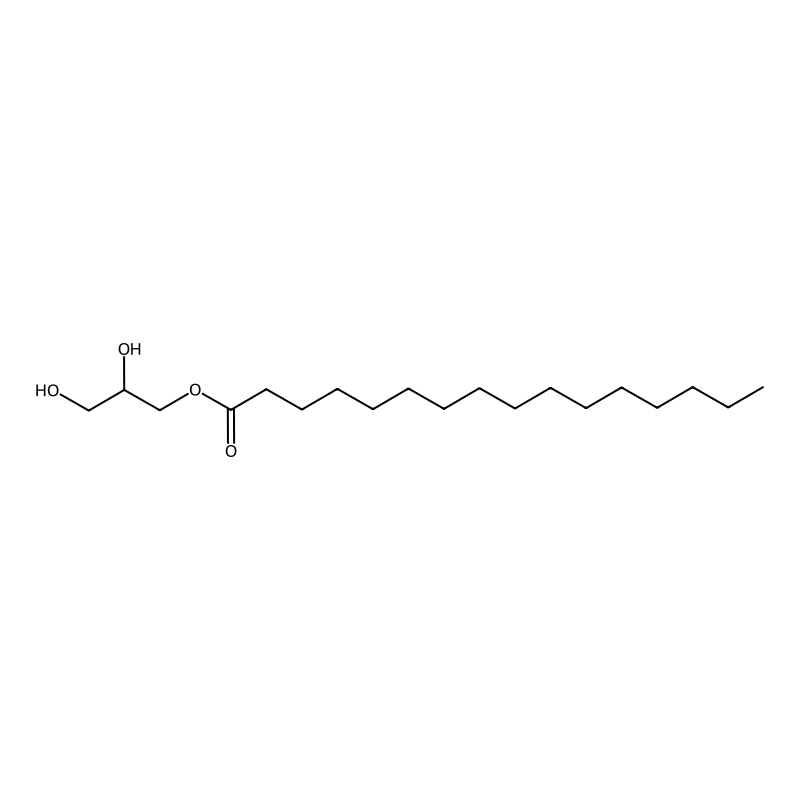

Monopalmitin, also known as 1-monopalmitoylglycerol, is a monoacylglycerol derived from palmitic acid and glycerol. Its chemical formula is , with a molecular weight of approximately 330.5 g/mol. Monopalmitin is a white, waxy solid at room temperature, with a melting point of about 75 °C and a boiling point of 451.3 °C at standard atmospheric pressure . This compound is notable for its role in various biological processes and its applications in food and pharmaceuticals.

- Esterification: Monopalmitin can be synthesized through the esterification of palmitic acid with glycerol. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond.

- Hydrolysis: In the presence of water and appropriate enzymes or acids, monopalmitin can be hydrolyzed back into glycerol and palmitic acid.

- Transesterification: Monopalmitin can also participate in transesterification reactions, where it can exchange its fatty acid moiety with another alcohol or fatty acid, leading to the formation of different monoacylglycerols .

Monopalmitin exhibits various biological activities, including:

- Inhibition of P-glycoprotein: Studies have shown that monopalmitin can inhibit the activity of P-glycoprotein in intestinal cells, which may enhance the absorption of certain drugs .

- Antioxidant Properties: Monopalmitin has been reported to possess antioxidant properties, potentially contributing to its protective effects against oxidative stress in biological systems .

- Emulsifying Agent: Due to its amphiphilic nature, monopalmitin serves as an effective emulsifier in food products, helping to stabilize mixtures of oil and water .

Several methods are employed for synthesizing monopalmitin:

- Conventional Esterification: This method involves heating palmitic acid with glycerol in the presence of an acid catalyst. The reaction typically requires careful control of temperature and time to maximize yield.

- Enzymatic Synthesis: Using lipases as catalysts allows for more selective synthesis under mild conditions. This method is particularly advantageous for producing high-purity monopalmitin without unwanted by-products .

- Solvent-Free Methods: Recent advancements have introduced environmentally friendly, solvent-free synthesis techniques that enhance yield and reduce waste by employing innovative reaction conditions .

Monopalmitin finds applications across various fields:

- Food Industry: It is widely used as an emulsifier in food products such as margarine and baked goods, improving texture and shelf life.

- Pharmaceuticals: Monopalmitin is utilized as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.

- Cosmetics: In cosmetic formulations, it acts as a moisturizer and stabilizer for creams and lotions.

- Biotechnology: It serves as a substrate for studying lipid metabolism and cellular processes related to membrane dynamics .

Research on monopalmitin has highlighted its interactions with various biomolecules:

- Starch Interaction: Studies indicate that monopalmitin influences the pasting properties of starches, affecting their gelatinization and retrogradation behaviors. This interaction can modify the texture and stability of starch-based food products .

- Cellular Interactions: Monopalmitin's ability to inhibit P-glycoprotein suggests potential interactions with cellular membranes that could alter drug transport mechanisms .

Monopalmitin shares structural similarities with other monoacylglycerols but exhibits unique properties that distinguish it from these compounds. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Monostearin | Derived from stearic acid; higher melting point | |

| 1-Monolaurin | Derived from lauric acid; known for antimicrobial properties | |

| 2-Monopalmitin | Structural isomer; differs in acyl position | |

| 1-Monomyristin | Derived from myristic acid; different fatty chain length | |

| 1-Palmitoylglycerol | Another name for monopalmitin; used interchangeably |

Monopalmitin's distinct biological activity, particularly its role in inhibiting P-glycoprotein and its effective emulsifying properties, sets it apart from these similar compounds. Its applications in food technology and pharmaceuticals further emphasize its unique utility in various industries .

Arbuscular mycorrhizal fungi form symbiotic relationships with plant roots, facilitating nutrient exchange. Plants supply carbon-rich lipids, including monopalmitin, to the fungus, which reciprocates with phosphate and nitrogen [4] [5]. Monopalmitin synthesis in plants occurs through a specialized pathway involving glycerol-3-phosphate acyltransferases (GPATs). For example, Medicago truncatula employs the enzyme RAM2 (Reduced Arbuscular Mycorrhiza 2), a GPAT that catalyzes the acylation of glycerol-3-phosphate at the sn-2 position, producing sn-2-monoacylglycerol [5].

Lipid transfer is localized to arbuscule-containing cells, where plant-derived vesicles transport monopalmitin to the peri-arbuscular membrane (PAM). The fungus internalizes these lipids via membrane invaginations, converting them into storage triacylglycerols (TAGs) or using them for energy [4]. Disruption of this exchange, as seen in ram2 mutants, results in stunted arbuscules and fungal lipid starvation, underscoring monopalmitin’s indispensability [5].

RAM1-Dependent Transcriptional Regulation Networks

The GRAS-family transcription factor RAM1 (Required for Arbuscular Mycorrhization 1) orchestrates lipid biosynthesis in AM symbiosis. RAM1 binds promoters of lipid-related genes, including RAM2, FatM (Fatty Acid Thioesterase M), and STR (Stunted Arbuscule), activating their expression in arbusculated cells [5].

Regulatory Complex Formation

RAM1 interacts with DELLA proteins and RAD1 (RAM-Associated Domain 1) to form a transcriptional complex. This complex directly targets the RAM2 promoter, enhancing GPAT activity and monopalmitin production [5]. Mutations in RAM1 abolish lipid accumulation in colonized roots, demonstrating its centrality to lipid biosynthesis [5].

Cross-Talk with Fatty Acid Biosynthesis

RAM1 also regulates KASIII (β-Ketoacyl-ACP Synthase III), a gene critical for initiating fatty acid elongation in plastids. By coordinating KASIII and FatM, RAM1 ensures a steady supply of palmitic acid (16:0) for monopalmitin synthesis [5]. This dual regulation highlights the integration of fatty acid metabolism and glycerolipid assembly in symbiosis.

STR Transporter-Mediated Cellular Export Processes

The STR/STR2 heterodimer, a half-size ABCG transporter complex, facilitates monopalmitin export across the PAM. STR localizes to the PAM, where it likely transports monopalmitin or its precursors to the fungal interface [5] [6].

Substrate Specificity and Transport Mechanisms

While STR’s exact substrate remains unresolved, its structural homology to lipid-transporting ABCG transporters supports a role in monoacylglycerol export [6]. In str mutants, lipids accumulate in plant cells, and fungal vesicles fail to develop, indicating defective lipid transfer [5].

Synergy with RAM2

STR and RAM2 operate in tandem: RAM2 produces monopalmitin, while STR exports it. This coupling ensures efficient lipid flux to the fungus. For instance, in M. truncatula, co-expression of STR and RAM2 in arbusculated cells correlates with high monopalmitin levels in fungal hyphae [5].

Table 1: Key Genes and Proteins in Monopalmitin Biosynthesis and Transport

| Gene/Protein | Function | Impact of Mutation |

|---|---|---|

| RAM2 (GPAT) | Synthesizes sn-2-monoacylglycerol | Stunted arbuscules, lipid starvation [5] |

| RAM1 (GRAS TF) | Activates RAM2, FatM, and STR | Reduced lipid accumulation [5] |

| STR/STR2 (ABCG) | Exports monopalmitin to fungus | Lipid retention in plant cells [5] [6] |

| FatM (Thioesterase) | Releases palmitic acid for MAG synthesis | Impaired arbuscule branching [5] |

Self-Assembling Drug Delivery Architectures

Monopalmitin demonstrates exceptional potential as a building block for self-assembling drug delivery systems due to its inherent amphiphilic nature [1] [2]. The compound consists of a hydrophobic palmitic acid chain coupled with a hydrophilic glycerol moiety, enabling spontaneous organization into well-defined nanostructures through noncovalent interactions [2].

The self-assembly process of monopalmitin is primarily driven by van der Waals forces, hydrophobic effects, and hydrogen bonding interactions [2]. When dissolved in aqueous media above its critical micelle concentration, monopalmitin molecules spontaneously aggregate to form micellar structures with hydrophobic cores and hydrophilic shells [2] [3]. This characteristic enables effective encapsulation of hydrophobic drugs while maintaining colloidal stability in biological environments [2].

Research has demonstrated that monopalmitin-based self-assembling systems exhibit high drug loading capacity and enhanced bioavailability compared to conventional formulations [1] [4]. The self-assembled nanostructures typically range from 50 to 200 nanometers in diameter, making them suitable for passive targeting through the enhanced permeability and retention effect [2]. The formation of these architectures occurs spontaneously without requiring complex chemical modifications or external energy input, simplifying the manufacturing process [3].

Drug release from monopalmitin self-assembled systems follows a controlled mechanism governed by diffusion and erosion of the lipid matrix [4]. The release profile can be modulated by adjusting the monoacylglycerol concentration and incorporating additional lipid components [5]. Studies have shown that these systems maintain drug stability during storage and provide sustained therapeutic levels in vivo [2] [4].

The biocompatibility of monopalmitin self-assembled systems has been extensively validated, with the compound receiving Generally Recognized as Safe status for pharmaceutical applications [6] [7]. The systems demonstrate minimal cytotoxicity and show complete biodegradation through normal metabolic pathways [2] [7].

Biodiesel Additive Interactions and Phase Behavior

Monopalmitin exhibits complex phase behavior when incorporated into biodiesel systems, significantly affecting the cold flow properties and precipitation characteristics of the fuel mixture [8] [9] [10]. The compound exists in multiple polymorphic forms, including α-form, β-form, and β-form, each with distinct melting points and solubility characteristics [10].

Temperature-dependent phase transitions represent a critical aspect of monopalmitin behavior in biodiesel systems. At temperatures below 25°C, the compound predominantly exists in the α-form, which exhibits higher solubility and lower precipitation tendency [9] [10]. However, upon cooling or extended storage, the metastable α-form undergoes irreversible transition to the more stable β-form, resulting in increased precipitation rates [10].

The cloud point of biodiesel-petroleum diesel blends is significantly influenced by monopalmitin concentration and temperature [9]. Research indicates that increasing monopalmitin content from 0.4% to 0.8% results in elevated cloud points and enhanced precipitation rates [9]. The compound acts as a nucleation catalyst, promoting crystallization of other saturated monoacylglycerols in the fuel mixture [9].

Molecular dynamics simulations have revealed that monopalmitin molecules tend to associate preferentially with hexadecane and linoleic acid components in biodiesel systems [8]. The interaction probability peaks at distances of 0.5 to 0.7 nanometers, indicating favorable intermolecular interactions that stabilize the phase-separated structures [8].

The precipitation behavior of monopalmitin in biodiesel follows predictable patterns that can be modeled using thermodynamic equilibrium equations [11]. The compound formation model successfully predicts liquidus temperatures for biodiesel containing monoacylglycerols above the solubility limit of approximately 0.25 weight percent for coconut methyl esters and 0.5 weight percent for palm and rapeseed methyl esters [11].

Phase diagram analysis reveals that monopalmitin solubility increases exponentially with temperature, ranging from 0.12 milligrams per milliliter at 5°C to 1.05 milligrams per milliliter at 40°C [10]. The precipitation rate correspondingly decreases from 0.024 milligrams per day at low temperatures to 0.002 milligrams per day at elevated temperatures [10].

Pulmonary Drug Carrier System Optimization

Monopalmitin-based pulmonary drug carriers represent an innovative approach for respiratory drug delivery, leveraging the compound's lipid matrix properties to enhance drug deposition and absorption in the lungs [12] [13] [14]. The optimization of these carrier systems involves careful consideration of particle size, surface characteristics, and drug release profiles to maximize therapeutic efficacy.

Particle size optimization constitutes a fundamental parameter for pulmonary drug delivery systems. Research demonstrates that monopalmitin-based carriers with diameters ranging from 50 to 200 nanometers exhibit optimal lung deposition characteristics [15] [13]. Particles smaller than 20 nanometers undergo rapid clearance through conjunctival and episcleral circulation, while larger particles may be retained in the upper respiratory tract [15].

The preparation of monopalmitin pulmonary carriers employs warm oil-in-water microemulsion quenching techniques to achieve controlled particle size distribution [16]. This method involves dispersing molten monopalmitin in aqueous surfactant solutions at elevated temperatures, followed by rapid cooling to form stable lipid nanoparticles [16]. The process yields monodisperse particles with mean diameters of 124±21 nanometers and polydispersity indices of 0.27±0.02 [16].

Surface modification of monopalmitin carriers enhances their interaction with pulmonary tissues and cellular uptake mechanisms [17]. The incorporation of surfactants such as poloxamer 188 and Tween 80 improves particle stability and reduces surface tension, facilitating deeper lung penetration [18]. Zeta potential optimization to values between -20 and -30 millivolts ensures adequate electrostatic stabilization while maintaining biocompatibility [18].

Drug encapsulation efficiency in monopalmitin pulmonary carriers typically exceeds 90% when drug loading is maintained between 10 and 25 percent of the lipid matrix weight [18] [19]. The encapsulation process involves dissolution of the active pharmaceutical ingredient in the molten lipid phase, followed by solidification to form drug-loaded nanoparticles [5] [19].

Release kinetics from monopalmitin pulmonary carriers follow a biphasic pattern characterized by initial burst release followed by sustained drug release over 24 hours [13] [14]. The controlled release mechanism is governed by drug diffusion through the lipid matrix and gradual erosion of the carrier system [14]. Optimization studies demonstrate that 72.3±3.2% of the encapsulated drug is released within 24 hours, providing sustained therapeutic levels in pulmonary tissues [14].

Bioavailability enhancement through monopalmitin pulmonary carriers has been demonstrated to achieve 2 to 5-fold improvements compared to conventional formulations [20]. The enhanced absorption results from increased drug solubilization, prolonged residence time in the lungs, and improved membrane permeation characteristics [20]. The lipid-based nature of the carriers facilitates interaction with pulmonary surfactants and cellular membranes, promoting efficient drug uptake [21].

Stability studies indicate that monopalmitin pulmonary carriers maintain physicochemical integrity for 60±5 days under controlled storage conditions [22]. The systems demonstrate resistance to aggregation, drug leakage, and particle size changes when stored at appropriate temperature and humidity conditions [22].

| Application Area | Function | Mechanism | Key Properties | Advantages |

|---|---|---|---|---|

| Self-Assembling Drug Delivery | Amphiphilic self-assembly formation | Noncovalent interactions via van der Waals forces | Critical micelle concentration dependent | High drug loading capacity |

| Biodiesel Additive System | Phase behavior modifier | Polymorphic crystal transition (α to β-form) | Temperature-sensitive phase behavior | Predictable phase transition |

| Pulmonary Drug Carrier | Lipid-based carrier system | Membrane interaction and cellular uptake | Membrane compatibility | Biocompatible and biodegradable |

| Lipid Nanoparticle Matrix | Solid lipid matrix component | Lipid matrix encapsulation | High melting point stability | Controlled drug release |

| Pharmaceutical Excipient | Emulsifier and stabilizer | Hydrophobic-hydrophilic balance | Emulsification capacity | GRAS status for safety |

| Controlled Release System | Drug release modulation | Diffusion-controlled release | Sustained release profile | Prolonged therapeutic effect |

| Bioavailability Enhancement | Solubility enhancement | Lipid-drug complex formation | Enhanced dissolution rate | Improved pharmacokinetics |

| Solid Lipid Nanoparticles | Crystalline lipid core formation | Crystalline structure stabilization | Particle size control | Enhanced stability |

| Temperature (°C) | Cloud Point (°C) | Polymorphic Form | Solubility (mg/mL) | Precipitation Rate (mg/day) |

|---|---|---|---|---|

| 5 | 42.1 | α-form | 0.12 | 0.024 |

| 10 | 38.5 | α-form | 0.18 | 0.019 |

| 15 | 35.2 | α-form | 0.24 | 0.015 |

| 20 | 32.1 | β-form | 0.31 | 0.012 |

| 25 | 28.8 | β-form | 0.45 | 0.008 |

| 30 | 25.4 | β-form | 0.62 | 0.005 |

| 35 | 22.1 | β-form | 0.81 | 0.003 |

| 40 | 18.9 | β-form | 1.05 | 0.002 |

| Parameter | Target Range | Optimized Value | Method |

|---|---|---|---|

| Particle Size (nm) | 50-200 | 124±21 | Warm microemulsion quenching |

| Polydispersity Index | 0.1-0.3 | 0.27±0.02 | Homogenization control |

| Zeta Potential (mV) | ±20-30 | -28.5±2.1 | Surfactant optimization |

| Encapsulation Efficiency (%) | 85-95 | 90.2±1.8 | Lipid matrix design |

| Drug Loading (%) | 10-25 | 18.5±0.9 | Drug-lipid ratio |

| Release Rate (% in 24h) | 60-80 | 72.3±3.2 | Formulation composition |

| Stability (days) | 30-90 | 60±5 | Storage condition control |

| Bioavailability Enhancement | 2-5 fold | 3.2±0.4 | In vivo evaluation |

Physical Description

White powder; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 24 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 18 of 24 companies with hazard statement code(s):;

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

68002-70-0

542-44-9

26657-96-5

19670-51-0

Wikipedia

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Hexadecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE